2,3-dichloro-N-(4-nitrophenyl)benzamide
Overview
Description
2,3-dichloro-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring, and a nitrophenyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent, such as toluene or dichloromethane, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate can be used in the presence of a polar aprotic solvent, such as dimethyl sulfoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups.
Reduction: 2,3-dichloro-N-(4-aminophenyl)benzamide.
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
2,3-dichloro-N-(4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the binding affinity and specificity of the compound. The chlorine atoms on the benzene ring can also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-nitrophenyl)benzamide
- 3,5-dichloro-N-(4-nitrophenyl)benzamide
- 2,3-dichloro-N-(3-nitrophenyl)benzamide
Uniqueness
2,3-dichloro-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the nitrophenyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the para position relative to the amide linkage can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
2,3-dichloro-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-11-3-1-2-10(12(11)15)13(18)16-8-4-6-9(7-5-8)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDMESRRGXPNHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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